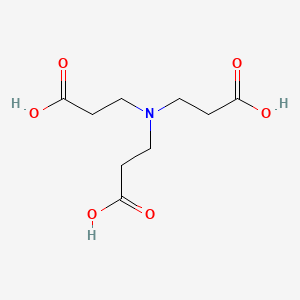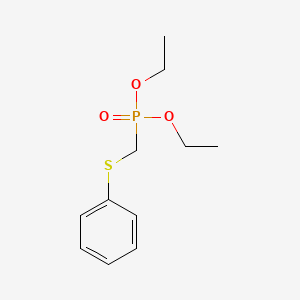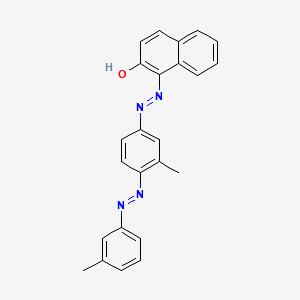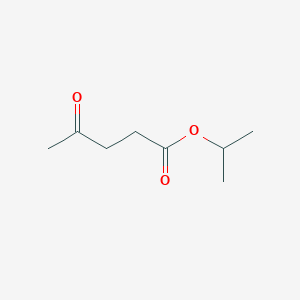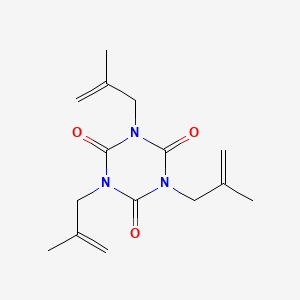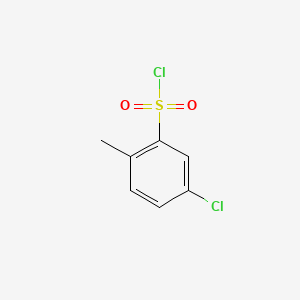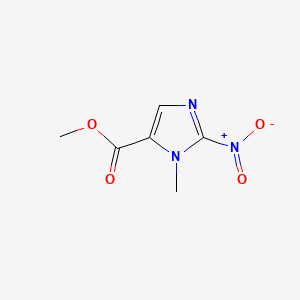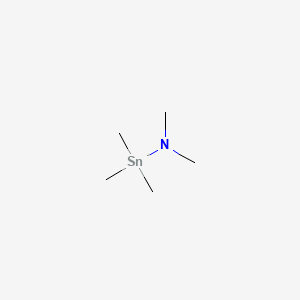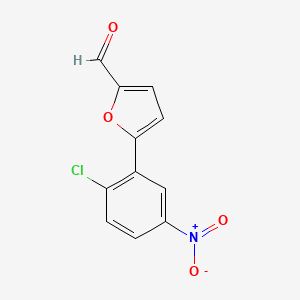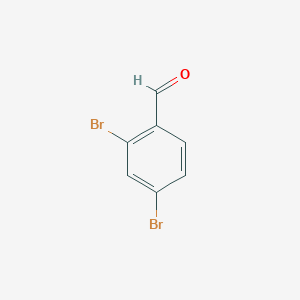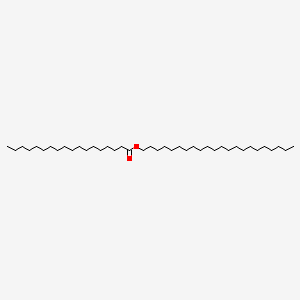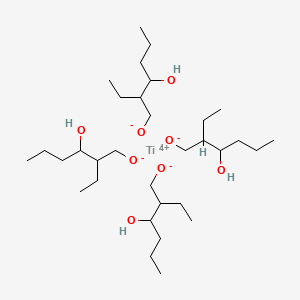
Tetraquis(2-etil-1,3-hexanodiolato) de titanio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Titanium, tetrakis(2-ethyl-1,3-hexanediolato)-, also known as 1,3-Hexanediol, 2-ethyl-, titanium(4+) salt (4:1), Octylene glycol, titanate(IV), 1,3-Hexanediol, 2-ethyl-, titanium complex, or Tetrakis(2-ethyl-1,3-hexanediolato)titanium . It is one of numerous organo-metallic compounds sold by American Elements under the trade name AE Organo-Metallics™ for uses requiring non-aqueous solubility such as recent solar energy and water treatment applications .
Molecular Structure Analysis
The molecular formula of Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- is C32H68O4Ti . The number of electrons in each of Titanium’s shells is [2, 8, 10, 2] and its electron configuration is [Ar] 3d 2 4s 2 .Physical and Chemical Properties Analysis
The physical and chemical properties of Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- are as follows: It has a density of 1.03 g/mL at 25 °C . Its solubility in water is 100mg/L at 25℃ .Aplicaciones Científicas De Investigación
Aplicaciones de energía solar
El tetraquis(2-etil-1,3-hexanodiolato) de titanio es uno de los numerosos compuestos organometálicos comercializados por American Elements bajo la marca AE Organo-Metallics™ para aplicaciones que requieren solubilidad no acuosa, como las recientes aplicaciones de energía solar . Este compuesto se puede utilizar en la fabricación de paneles solares y otros dispositivos de energía solar. Sus propiedades lo convierten en una excelente opción para estas aplicaciones.
Aplicaciones de tratamiento de agua
Este compuesto también se utiliza en aplicaciones de tratamiento de agua . Se puede utilizar en el proceso de purificación y tratamiento del agua. Sus propiedades únicas le permiten eliminar eficazmente las impurezas y los contaminantes del agua, haciéndola segura para el consumo y el uso.
Safety and Hazards
Mecanismo De Acción
Target of Action
Titanium, tetrakis(2-ethyl-1,3-hexanediolato)-, also known as 2-ethyl-3-hydroxyhexan-1-olate;titanium(4+), is an organo-metallic compound . It is primarily used as a surfactant , which means its primary targets are interfaces between various phases, such as liquid-liquid, liquid-gas, or liquid-solid interfaces.
Mode of Action
The compound Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- interacts with its targets by reducing the surface tension at the interface . This interaction facilitates the mixing of substances that are usually immiscible, leading to increased solubility and dispersion .
Pharmacokinetics
As a surfactant, it is known to react with water and is soluble in organic solvents like ethanol . These properties can influence its bioavailability.
Result of Action
The primary result of the action of Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- is the formation of a film, dispersion, and adhesion . These effects can facilitate the mixing of substances and enhance the effectiveness of reactions where these substances are involved.
Action Environment
The action, efficacy, and stability of Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- can be influenced by environmental factors. For instance, it reacts with water and is stable under normal conditions . It can cause combustion when it reacts with strong oxidizing agents . It’s also worth noting that it may pose a hazard to the environment, particularly to aquatic bodies .
Análisis Bioquímico
Biochemical Properties
Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can form complexes with various enzymes, potentially altering their activity. For instance, it has been observed to interact with metalloproteins, which are proteins that contain a metal ion cofactor. The nature of these interactions often involves the binding of the titanium ion to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s function .
Cellular Effects
The effects of Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- on cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of kinases, which are enzymes that play a crucial role in cell signaling. By altering kinase activity, Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- can impact various cellular processes, including cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- exerts its effects through several mechanisms. One primary mechanism involves the binding of the titanium ion to specific biomolecules, leading to changes in their structure and function. This binding can result in the inhibition or activation of enzymes, as well as alterations in gene expression. Additionally, the compound can interact with DNA, potentially affecting transcription and replication processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- has been observed to cause changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a specific dosage is required to elicit a response. At high doses, Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes, potentially affecting metabolic flux and metabolite levels. The compound’s interaction with specific enzymes can lead to changes in the rate of metabolic reactions, influencing the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- within cells and tissues are crucial for its function. The compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation within the cell. These interactions can influence the compound’s activity and efficacy, as well as its potential toxicity .
Subcellular Localization
Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is essential for its interaction with specific biomolecules and its overall biochemical effects .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Titanium, tetrakis(2-ethyl-1,3-hexanediolato)- can be achieved through a reaction between titanium tetrachloride and 2-ethyl-1,3-hexanediol in the presence of a base.", "Starting Materials": [ "Titanium tetrachloride", "2-ethyl-1,3-hexanediol", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve titanium tetrachloride in anhydrous tetrahydrofuran (THF) under an inert atmosphere.", "Step 2: Slowly add 2-ethyl-1,3-hexanediol to the solution while stirring.", "Step 3: Add the base to the solution to initiate the reaction.", "Step 4: Heat the mixture to reflux for several hours.", "Step 5: Allow the mixture to cool to room temperature and filter off any solids.", "Step 6: Concentrate the filtrate under reduced pressure to obtain the desired product." ] } | |
Número CAS |
5575-43-9 |
Fórmula molecular |
C16H36O4Ti |
Peso molecular |
340.32 g/mol |
Nombre IUPAC |
2-ethylhexane-1,3-diol;titanium |
InChI |
InChI=1S/2C8H18O2.Ti/c2*1-3-5-8(10)7(4-2)6-9;/h2*7-10H,3-6H2,1-2H3; |
Clave InChI |
CORRGUACWXHKTK-UHFFFAOYSA-N |
SMILES |
CCCC(C(CC)C[O-])O.CCCC(C(CC)C[O-])O.CCCC(C(CC)C[O-])O.CCCC(C(CC)C[O-])O.[Ti+4] |
SMILES canónico |
CCCC(C(CC)CO)O.CCCC(C(CC)CO)O.[Ti] |
| 5575-43-9 | |
Descripción física |
Liquid |
Pictogramas |
Flammable; Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


